molecular formula C9H9F4N B1342279 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine CAS No. 1098071-65-8

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B1342279
CAS No.: 1098071-65-8
M. Wt: 207.17 g/mol
InChI Key: UQYFFQLBPVBKOF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H9F4N It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products:

    Oxidation: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of substituted phenyl ethanamines depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties due to the presence of fluorine atoms.

    Chemical Biology: The compound serves as a building block for the synthesis of bioactive molecules used in chemical biology research.

    Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.

Comparison with Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: This compound has two trifluoromethyl groups instead of one, leading to different electronic and steric properties.

    1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanamine: The position of the fluoro and trifluoromethyl groups is different, affecting the compound’s reactivity and interactions.

    1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine: The fluoro group is replaced with a chloro group, resulting in altered chemical behavior.

Uniqueness: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.

Biological Activity

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine, with the CAS number 1098071-65-8, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a fluorine atom attached to a phenyl ring. Its molecular formula is C9H8F4N, with a molecular weight of 207.17 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its interaction with various biological targets. The compound can bind to neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, modulating their activity and leading to diverse biological effects. This interaction is critical for understanding its pharmacological potential in treating neurological disorders and other conditions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. The observed IC50 values suggest effective operation at low concentrations, making it a candidate for further development as an anticancer agent. The mechanism involves inducing apoptosis through interactions with specific enzymes and transcription factors related to cancer progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induces apoptosis
HeLa3.5Inhibits cell signaling pathways
HCT-1164.2Modulates transcription factors

2. Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains and fungi, comparable to established antimicrobial agents. Its mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

3. Neuropharmacological Effects
Initial studies suggest that the compound may affect mood regulation and cognitive functions by modulating neurotransmitter release and receptor activity. This potential makes it relevant for research in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study on structurally similar compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in molecular structure could enhance anticancer properties.
  • Neuropharmacology Research : Research highlighted the role of similar amines in modulating neurotransmitter systems, suggesting that this compound could be effective in treating conditions like depression or anxiety.
  • Mechanistic Studies : Molecular docking simulations have indicated strong hydrophobic interactions between the compound and receptor sites, enhancing our understanding of its binding affinity and selectivity towards specific biological targets.

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYFFQLBPVBKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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